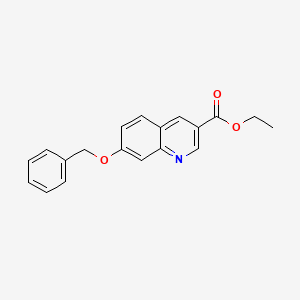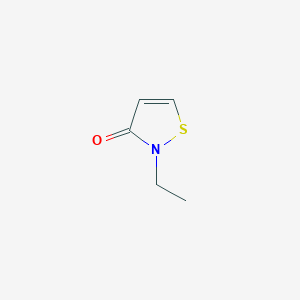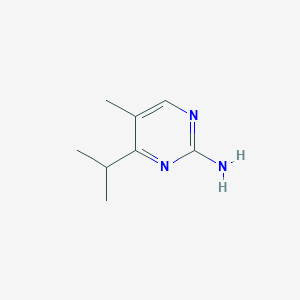![molecular formula C3N2OS3 B13097460 [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one CAS No. 153139-58-3](/img/structure/B13097460.png)
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by ring closure . The reaction conditions often require specific solvents like dichloromethane or chloroform and may involve ion-pair extraction techniques to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the ring structure, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Wirkmechanismus
The mechanism of action of [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfur and nitrogen atoms in the ring can form strong interactions with metal ions and other electrophilic centers, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Another thiadiazole derivative with similar reactivity and applications.
1,2,5-Thiadiazole: A related compound with different substitution patterns and properties.
Uniqueness
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
153139-58-3 |
|---|---|
Molekularformel |
C3N2OS3 |
Molekulargewicht |
176.2 g/mol |
IUPAC-Name |
[1,3]dithiolo[4,5-c][1,2,5]thiadiazol-5-one |
InChI |
InChI=1S/C3N2OS3/c6-3-7-1-2(8-3)5-9-4-1 |
InChI-Schlüssel |
MWPBRZIVXHZUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NSN=C1SC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
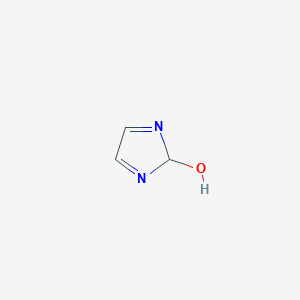
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
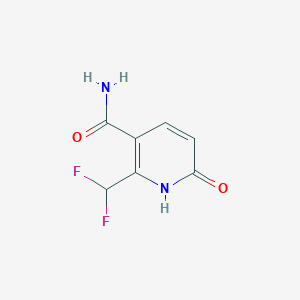

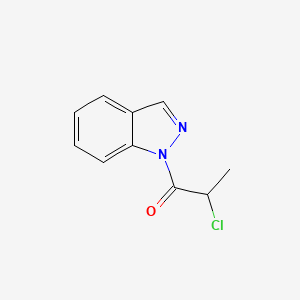

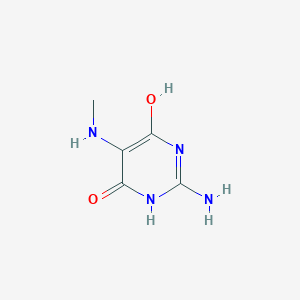
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
